

Application Notes and Protocols: 1,4-Bis(2-carboxyethyl)piperazine in Diagnostic Assays

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Compound of Interest

Compound Name: **1,4-Bis(2-carboxyethyl)piperazine**

Cat. No.: **B1329527**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as piperazine-1,4-dipropanoic acid, is a symmetrical, bifunctional crosslinking agent. Its structure features a central piperazine ring with two terminal carboxylic acid groups, providing a defined spacer arm of approximately 9.8 angstroms. This configuration makes it a potentially valuable tool in the development of diagnostic assays, particularly in the covalent conjugation of biomolecules. The two carboxylic acid moieties can be independently or simultaneously activated to form stable amide bonds with primary amines present on proteins, peptides, or other ligands.

While direct, specific applications of **1,4-Bis(2-carboxyethyl)piperazine** in commercially available diagnostic kits or published assays are not extensively documented in the current literature, its chemical properties suggest a strong potential for use in various immunossay formats. These application notes provide a comprehensive overview of its potential utility and include hypothetical, yet experimentally sound, protocols for its use in creating conjugates for diagnostic assays such as ELISA.

Chemical and Physical Properties

The properties of **1,4-Bis(2-carboxyethyl)piperazine** make it a suitable candidate for bioconjugation reactions in aqueous environments.

Property	Value	Reference
Chemical Formula	$C_{10}H_{18}N_2O_4$	[1]
Molecular Weight	230.26 g/mol	
CAS Number	5649-49-0	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water	
Structure	Symmetrical, bifunctional	
Reactive Groups	Two terminal carboxylic acids	
Spacer Arm Length	~9.8 Å	

Potential Applications in Diagnostic Assays

The primary utility of **1,4-Bis(2-carboxyethyl)piperazine** in diagnostics lies in its ability to act as a homobifunctional crosslinker. The terminal carboxyl groups can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines on biomolecules.

Potential applications include:

- Hapten-Carrier Conjugation: Linking small molecules (haptens) to larger carrier proteins (e.g., BSA, KLH) to generate immunogens for antibody production.
- Enzyme-Antibody Conjugation: Creating enzyme-labeled antibodies for use in ELISA and other enzyme immunoassays.
- Biotinylation of Proteins: Conjugating biotin derivatives to antibodies or other proteins for use in avidin-biotin-based detection systems.
- Immobilization of Biomolecules: Covalently attaching proteins, antibodies, or antigens to solid surfaces (e.g., magnetic beads, microplates) that have been functionalized with primary amines.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of **1,4-Bis(2-carboxyethyl)piperazine** in the preparation of a key reagent for an ELISA: an antibody-hapten conjugate.

Protocol 1: Two-Step Conjugation of a Hapten to an Antibody

This protocol describes the conjugation of a hapten containing a primary amine to an antibody using **1,4-Bis(2-carboxyethyl)piperazine** as a linker. This two-step process minimizes antibody self-conjugation.

Materials:

- **1,4-Bis(2-carboxyethyl)piperazine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Antibody (e.g., IgG) in a suitable buffer (e.g., MES or PBS)
- Amine-containing hapten
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: PBS, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in Activation Buffer at a concentration of 2-10 mg/mL.

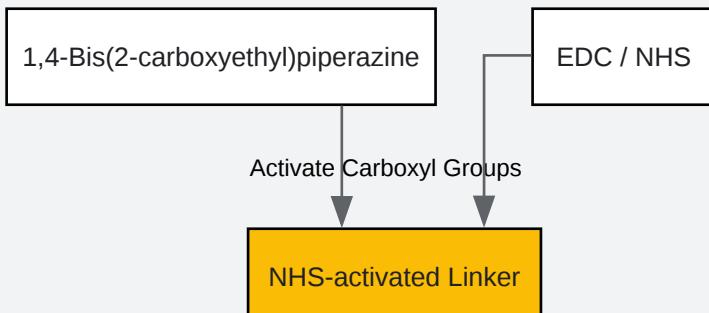
- Activation of **1,4-Bis(2-carboxyethyl)piperazine**:
 - Dissolve **1,4-Bis(2-carboxyethyl)piperazine** in the Activation Buffer to a final concentration of 10 mM.
 - Add a 10-fold molar excess of EDC and NHS to the **1,4-Bis(2-carboxyethyl)piperazine** solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Reaction with Antibody:
 - Add the activated linker solution to the antibody solution at a 20- to 50-fold molar excess of the linker.
 - React for 2 hours at room temperature with gentle stirring.
- Removal of Excess Linker:
 - Pass the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer to remove excess activated linker and reaction byproducts. Collect the protein-containing fractions.
- Conjugation to Hapten:
 - Dissolve the amine-containing hapten in Conjugation Buffer.
 - Add the hapten solution to the activated antibody solution at a 20- to 100-fold molar excess.
 - React for 2 hours at room temperature or overnight at 4°C.
- Quenching:
 - Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
- Purification and Storage:

- Purify the conjugate by dialysis or using a desalting column to remove unreacted hapten and quenching reagents.
- Store the purified conjugate at 4°C or -20°C with a cryoprotectant.

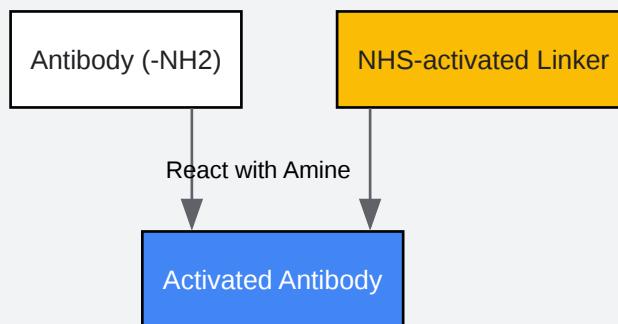
Visualizations

Experimental Workflow for Antibody-Hapten Conjugation

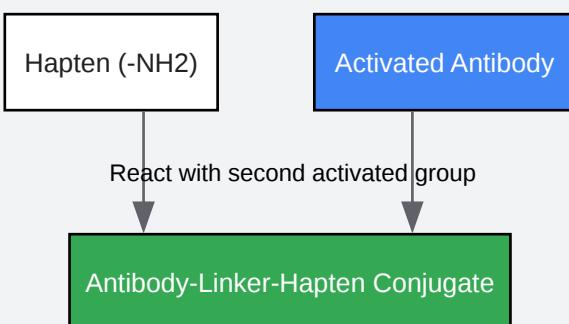
Step 1: Linker Activation

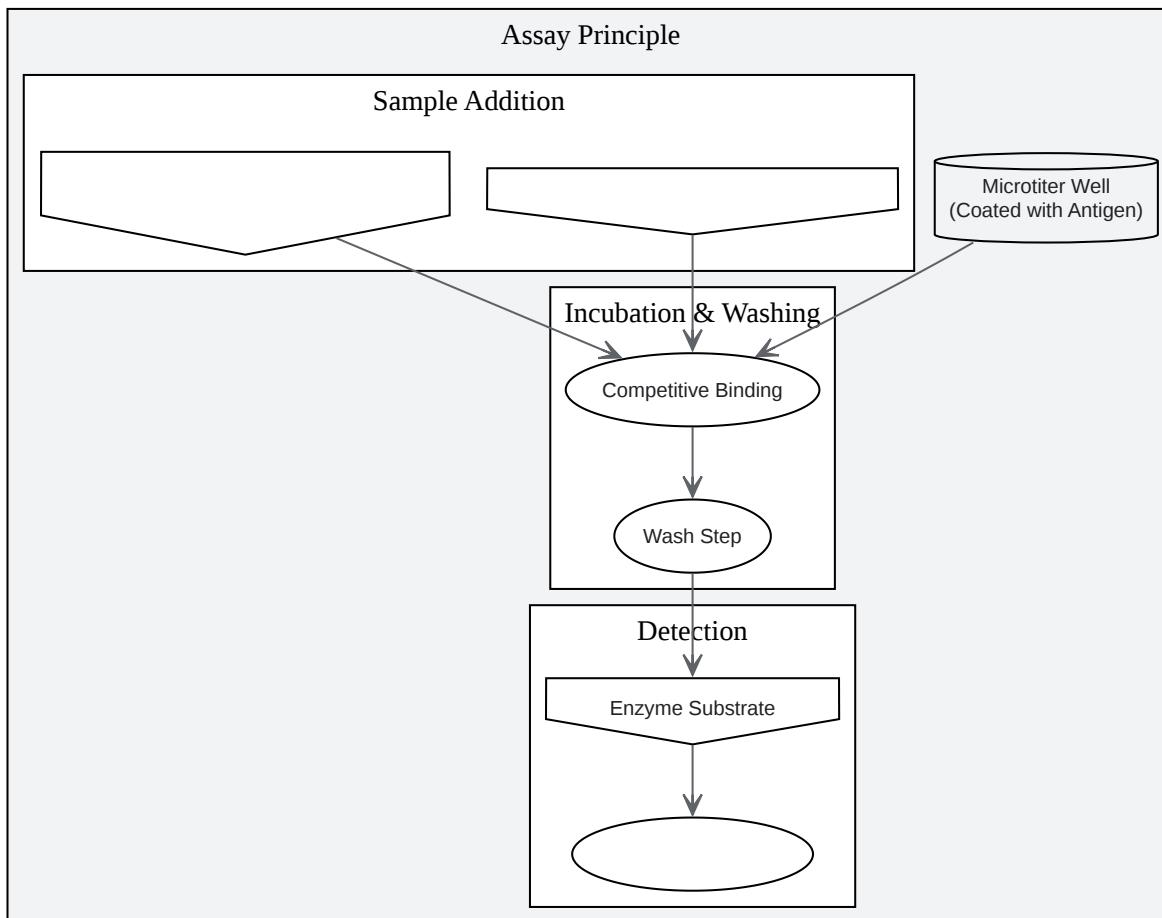


Step 2: Antibody Conjugation



Step 3: Hapten Conjugation





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References

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[pubchem.ncbi.nlm.nih.gov]
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